molecular formula C8H8FN3O2S B5051530 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Cat. No. B5051530
M. Wt: 229.23 g/mol
InChI Key: ZWAMGAYUPYDNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in lab experiments is that it is relatively easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a herbicide and to develop new herbicides based on this compound. Additionally, there is potential for this compound to be used as a precursor for the synthesis of new materials.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been achieved using different methods. One of the methods involves the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid to form the intermediate 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-one. This intermediate is then oxidized using hydrogen peroxide to form the final product, 4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.

Scientific Research Applications

4-(4-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases. In agriculture, this compound has been studied for its potential as a herbicide. In material science, this compound has been studied for its potential as a precursor for the synthesis of new materials.

properties

IUPAC Name

3-(4-fluorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2S/c9-6-3-1-5(2-4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMGAYUPYDNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=NS(=O)(=O)N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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